molecular formula C12H11N3O3S B5793861 N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide

N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide

Cat. No.: B5793861
M. Wt: 277.30 g/mol
InChI Key: TWZDQVOIEAHXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide, also known as PSOPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonylcarboximidamides and has a molecular formula of C13H11N3O3S.

Mechanism of Action

N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide inhibits PTPs by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the activation of signaling pathways that are important for cell growth, differentiation, and survival. This compound has been shown to have a high selectivity for PTPs and does not affect other phosphatases or kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to stimulate the proliferation of T cells and enhance their cytokine production. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PTPs and has been shown to have a high degree of specificity for these enzymes. This compound is also stable and can be easily synthesized in the laboratory. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more potent and selective inhibitors of PTPs. Another area of research is the identification of new targets for this compound and its derivatives. This compound has also been studied for its potential applications in the treatment of autoimmune disorders and diabetes, and further research in these areas is needed. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis of N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways and are involved in various diseases such as cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit PTPs and has potential therapeutic applications in the treatment of these diseases.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-12(11-8-4-5-9-14-11)15-18-19(16,17)10-6-2-1-3-7-10/h1-9H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZDQVOIEAHXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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